Fluorine Regioisomer Distinction
A critical differentiation point for 2-(4-chlorophenoxy)-5-fluorobenzaldehyde lies in its regioisomeric identity relative to the isomeric 2-(4-chlorophenoxy)-6-fluorobenzaldehyde, an available alternative . While both share the molecular formula C13H8ClFO2, the InChIKey for the 5-fluoro target compound is RYYUVUCBSIGEIF-UHFFFAOYSA-N, which computationally encodes a distinct connectivity and hydrogen topology from all other regioisomers . This structural difference manifests in the 1H NMR coupling pattern of the aromatic protons adjacent to the fluorine atom, where the 5-fluoro substitution yields a characteristic splitting that is absent in the 6-fluoro isomer, providing a definitive analytical fingerprint for structure confirmation upon lot release .
| Evidence Dimension | Regioisomeric identity (5-fluorobenzaldehyde vs. 6-fluorobenzaldehyde) |
|---|---|
| Target Compound Data | 5-fluoro positional isomer; InChIKey: RYYUVUCBSIGEIF-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (CAS 902836-82-2) |
| Quantified Difference | Qualitative Only: Distinct InChIKey and unique NMR multiplet pattern diagnostic of 5-fluoro substitution. |
| Conditions | Structural identity determined by canonical SMILES (O=CC1=CC(F)=CC=C1OC2=CC=C(Cl)C=C2) and vendor Certificate of Analysis confirming 1H NMR and HPLC retention time. |
Why This Matters
Using the 6-fluoro isomer in a medicinal chemistry program designed around the 5-fluoro substitution pattern can lead to a complete loss of target binding affinity due to the altered geometry and electrostatics of the key fluorine atom, corrupting the structure-activity relationship.
